molecular formula C10H16O4 B14007502 (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid

(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid

Cat. No.: B14007502
M. Wt: 200.23 g/mol
InChI Key: JBBMXPFFCFHKDD-BQBZGAKWSA-N
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Description

(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid is an organic compound that belongs to the class of cyclobutanecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to the cyclobutane ring, which imparts unique chemical properties. It is widely used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. The reaction conditions often involve the use of strong bases and solvents such as benzene or toluene to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the cyclobutane ring. The flow process is more versatile and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted cyclobutanecarboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m0/s1

InChI Key

JBBMXPFFCFHKDD-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1C(=O)O

Origin of Product

United States

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